

Technical Guide: 3-Chloro-5-iodo-N-methylpyrazin-2-amine

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Compound of Interest

Compound Name: 3-chloro-5-iodo-N-methylpyrazin-2-amine

CAS No.: 1704064-40-3

Cat. No.: B1434189

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Strategic Scaffold Analysis, Synthesis, and Functionalization Logic

Executive Summary

3-chloro-5-iodo-N-methylpyrazin-2-amine (CAS: 1704064-40-3) represents a high-utility "orthogonal" scaffold in fragment-based drug discovery (FBDD). Its value lies not merely in its molecular weight, but in the chemoselectivity offered by its halogenation pattern. The presence of a "soft" electrophile (Iodine at C5) and a "harder" electrophile (Chlorine at C3) allows for sequential, regioselective cross-coupling reactions, enabling the rapid generation of diverse chemical libraries around the pyrazine core.

This guide details the physicochemical profile, validated synthetic pathways, and strategic application of this molecule in kinase inhibitor and heterocycle design.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are critical for confirming identity via High-Resolution Mass Spectrometry (HRMS) and for calculating Ligand Efficiency (LE) metrics.

Quantitative Data Summary

Property	Value	Technical Note
Molecular Formula	C ₅ H ₅ ClIN ₃	Pyrazine core + Methyl + Amine + Cl + I
Average Molecular Weight	269.47 g/mol	Used for molarity calculations in bulk synthesis.
Monoisotopic Mass	268.9217 Da	Used for HRMS/LC-MS identification.
Heavy Atom Count (HAC)	10	Critical for LE calculations (LE = pIC50 / HAC).
ClogP (Predicted)	-2.1	Moderate lipophilicity; suitable for cell permeability.
Isotope Pattern	M (100%), M+2 (32%)	Distinctive 3:1 ratio due to Chlorine-35/37.

The "Heavy Atom" Implication in Drug Design

While the molecular weight (~269 Da) approaches the fragment limit (300 Da), the Iodine atom (126.9 Da) accounts for nearly 47% of the mass.

- Ligand Efficiency (LE) Impact: In standard LE calculations (), Iodine counts as a single heavy atom despite its mass. This makes the scaffold appear highly efficient in silico.
- Binding Efficiency Index (BEI): When using BEI (), the high mass of Iodine penalizes the score.
- Strategic Recommendation: Use this scaffold as a precursor. The Iodine is intended to be displaced (e.g., via Suzuki coupling). Do not optimize the Iodine-containing fragment for final affinity unless exploring halogen bonding interactions in the binding pocket.

Part 2: Synthetic Architecture & Protocols

The synthesis of this molecule requires navigating the nucleophilicity of the amine versus the ring nitrogens. The following protocol prioritizes regioselectivity.

Confirmed Synthetic Pathway

The most robust route proceeds via the iodination of the commercially available 3-chloropyrazin-2-amine, followed by controlled N-methylation.

Step 1: Regioselective Iodination[1]

- Reagents: N-Iodosuccinimide (NIS), DMF (or MeCN), 80°C.
- Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group at C2 directs the electrophile to the para position (C5). The C3 position is blocked by Chlorine.
- Outcome: Yields 3-chloro-5-iodopyrazin-2-amine (CAS 1252597-70-8).[2][3][4][5]

Step 2: N-Methylation

- Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF, 0°C to RT.
- Critical Control: The pyrazine ring nitrogens are weakly nucleophilic, but the deprotonated amide (created by NaH) is a strong nucleophile.
- Stoichiometry: Use 1.1 eq of NaH and 1.05 eq of MeI. Excess MeI leads to bis-methylation or formation of the quaternary ammonium salt on the ring nitrogen.

Visualization of Synthetic Logic (DOT Diagram)



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Figure 1: Step-wise synthetic workflow emphasizing regiochemical control.

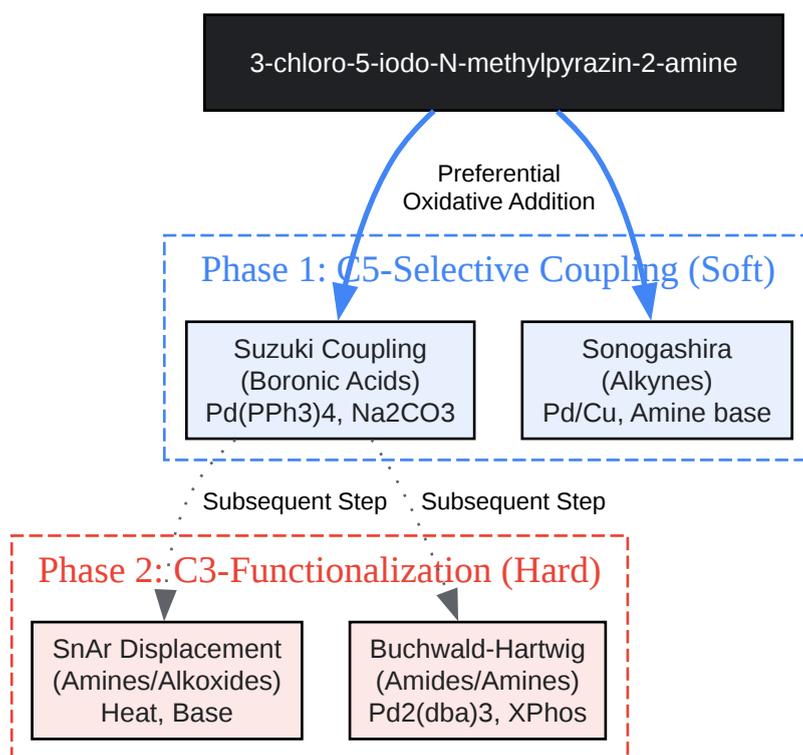
Part 3: Functionalization Strategy (Orthogonal Reactivity)

The core value of **3-chloro-5-iodo-N-methylpyrazin-2-amine** is its ability to undergo sequential cross-coupling.

The Reactivity Hierarchy

- C5-Iodine (Most Reactive): The C-I bond is weaker and undergoes oxidative addition with Palladium (Pd) catalysts much faster than the C-Cl bond.
 - Primary Application: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at room temperature or mild heat (40-60°C).
- C3-Chlorine (Less Reactive): The C-Cl bond is sterically hindered by the adjacent N-methylamine and N1 ring nitrogen.
 - Secondary Application: Requires harsher conditions (high temp, specialized ligands like XPhos or RuPhos) or Nucleophilic Aromatic Substitution (SnAr) with strong nucleophiles.

Strategic Workflow Diagram



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Figure 2: Orthogonal reactivity map demonstrating the chemoselective functionalization order (I > Cl).

Part 4: Analytical Validation & Quality Control

To ensure scientific integrity, every batch must be validated against the following criteria.

Mass Spectrometry (LC-MS)

- Expected Ion:
- Isotope Signature: Look for the Chlorine split.
 - Peak A (269.9): 100% relative abundance ()
 - Peak B (271.9): ~32% relative abundance ()

).

- Note: Iodine is monoisotopic (

), so it does not add complexity to the pattern, but it creates a significant mass defect.

Proton NMR (^1H NMR) in DMSO- d_6

- H-6 (Pyrazine Ring): Singlet, typically

8.0 - 8.5 ppm. This is the only aromatic proton. Its integration must be 1.0.

- N-Methyl: Doublet (due to coupling with NH) or broad singlet, typically

2.8 - 3.0 ppm. Integration 3.0.

- NH (Amine): Broad singlet/quartet, exchangeable with D_2O .

7.0 - 8.0 ppm.

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